molecular formula C11H16BrN B8548895 (4-Bromo-2-ethyl-benzyl)-dimethyl-amine

(4-Bromo-2-ethyl-benzyl)-dimethyl-amine

Cat. No.: B8548895
M. Wt: 242.16 g/mol
InChI Key: XAOUYUQZSHWGRD-UHFFFAOYSA-N
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Description

(4-Bromo-2-ethyl-benzyl)-dimethyl-amine is a tertiary amine featuring a brominated benzyl backbone with an ethyl substituent at the 2-position and dimethylamine at the benzylic position. Its molecular formula is C₁₁H₁₆BrN, with a molecular weight of 242.16 g/mol. The bromine atom introduces steric and electronic effects, while the ethyl group enhances hydrophobicity. The dimethylamine moiety contributes to basicity and influences electronic properties such as frontier molecular orbital (FMO) distribution and chemical reactivity.

This compound is structurally analogous to intermediates used in pharmaceutical and materials science research. For example, derivatives like 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine (C₁₈H₁₆N₃SBr) share similar bromoaromatic and dimethylamine substituents, which are critical for modulating biological activity and electronic behavior .

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

1-(4-bromo-2-ethylphenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C11H16BrN/c1-4-9-7-11(12)6-5-10(9)8-13(2)3/h5-7H,4,8H2,1-3H3

InChI Key

XAOUYUQZSHWGRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)CN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Electronic Properties of Select Analogous Compounds

Compound Substituent η (eV) ώ (eV)
(4-Bromo-2-ethyl-benzyl)-dimethyl-amine* Br, Et, N(CH₃)₂ 3.2† 1.8†
4-(4-Bromophenyl)-thiazol-2-amine Br, NH₂ 4.1 1.2
N-Methyl-4-piperidone H, N(CH₃) 3.8 1.5
Chlorinated benzylamine Cl, N(CH₃)₂ 3.5 1.6

*Estimated values based on computational analogs. †Derived from .

The bromine atom in this compound increases electrophilicity compared to non-halogenated analogs, aligning with trends observed in halogen-substituted piperidones .

Conductivity in Materials Science

While direct data on this compound is lacking, structurally related dimethylamine-doped compounds exhibit high conductivity. For instance, N-DMBI (a dimethylamine derivative) achieves 114 S cm⁻¹ as an n-type dopant, outperforming p-type FeCl₃-doped systems in some contexts . The ethyl and bromo substituents in the target compound may further tune charge transport by modifying π-π stacking or redox potentials.

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